8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride
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Overview
Description
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions, which are catalyzed by dual catalytic systems to achieve enantioselectivity . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane oxalate
- 2,2-Dimethylmorpholine
- Octahydrocyclopenta[c]pyrrole
Uniqueness
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide hydrochloride is unique due to its specific bicyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c8-7(9)10-3-5-1-2-6(4-10)11-5;/h5-6H,1-4H2,(H3,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOCXXNTPIJFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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